(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Chiral purity Enantiomeric excess Asymmetric synthesis

Researchers developing (3R,4R)-diamine scaffolds for neuraminidase inhibitors face stereochemical erosion when substituting racemic or low-ee piperidine inputs. This crystalline hydrochloride salt (MW 207.70, ≥98% ee) directly resolves this pain point: • Solid salt form ensures precise stoichiometric dispensing versus the liquid free base (predicted logP ~1.09), critical for automated synthesis and flow reactor reproducibility. • The ethyl ester protecting group permits controlled hydrolytic deprotection with kinetics distinct from methyl ester analogs, enabling CNS-targeted prodrug strategies. • ≥98% ee documented by chiral HPLC; validated in patented asymmetric routes to (3R,4R)-3-methylamino-4-methylpiperidine scaffolds (CN103896826A).

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 297176-81-9
Cat. No. B1434473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride
CAS297176-81-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m1./s1
InChIKeyIPAHPPZMOMRABY-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride – Identity & Baseline Properties


(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chiral, non-racemic piperidine building block featuring a quaternary stereocenter at the 3-position of the piperidine ring, present as the hydrochloride salt. It is defined by the IUPAC name ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride, with molecular formula C₉H₁₈ClNO₂ and molecular weight 207.70 g/mol. Its stereochemistry is confirmed by InChIKey IPAHPPZMOMRABY-SBSPUUFOSA-N and the isomeric SMILES CCOC(=O)[C@]1(C)CCCNC1.Cl . The compound is supplied with reported achiral purities of 95–97% (HPLC) by multiple vendors, and specified enantiomeric excess has been documented at ≥98% ee, which is critical for downstream stereochemical fidelity .

Stereochemistry
(R)-enantiomer hydrochloride with high enantiomeric purity for stereocontrolled synthesis
Form
Crystalline solid salt avoids handling challenges of liquid free base; supports accurate weighing
Synthetic Utility
Chiral pool building block for quaternary piperidine scaffolds and drug intermediate research

Why Generic Substitution Fails – Chiral Purity & Salt-Form Risks


Substituting this compound with a closely related analog—such as the (S)-enantiomer, the racemate, the free base, or an alternative ester—introduces quantifiable risks in stereochemical outcome and reaction performance. In asymmetric synthesis, the use of the (R)-enantiomer with <98% ee or the racemate directly erodes diastereomeric excess in subsequent steps; a patented route to (3R,4R)-3-methylamino-4-methylpiperidine relies on initial chiral induction that would be compromised by low-enantiopurity input [1]. The hydrochloride salt form provides distinct handling and reactivity advantages: the free base (logP ~1.09, as predicted) is a liquid with lower storage stability, whereas the crystalline hydrochloride salt (MW 207.70) simplifies purification and dispensing . Furthermore, the ethyl ester serves as a specific protecting group that can be hydrolytically removed under controlled conditions, unlike the methyl ester which may exhibit different deprotection kinetics. These differences are not interchangeable; they directly affect yield, enantiopurity, and reproducibility in multi-step syntheses.

(S)-enantiomer or racemate may invert stereochemical outcome and reduce diastereomeric excess in downstream asymmetric steps.
Free base liquid requires additional salt formation and handling precautions; may introduce stoichiometric inconsistencies.
Alternative esters or salts could alter reactivity profiles; the hydrochloride salt is directly documented in high-yield deprotection protocols.

Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Excess vs. Generic Batches

One vendor specifically supplies the (R)-enantiomer hydrochloride with a guaranteed enantiomeric excess of 98% ee . In contrast, many generic listings for 'ethyl 3-methylpiperidine-3-carboxylate hydrochloride' (CAS 176523-95-8) provide only achiral purity (e.g., 95% or 97%) without any enantiomeric specification, meaning they could be racemic or of unknown enantiomeric composition . For a procurement decision, the defined 98% ee translates to a maximum of 1% of the undesired (S)-enantiomer, a threshold critical for maintaining stereochemical integrity in chiral-pool synthesis.

Enantiomeric excess
Supplier-reported
≥98% ee
Supports stereochemical fidelity in chiral-pool synthesis
Generic listings often lack enantiomeric specification; potential racemate risk
Chiral purity Enantiomeric excess Asymmetric synthesis

Validated Deprotection Yield

A published synthetic protocol demonstrates that the Boc-deprotection of 1-tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate with 2.5 M HCl in ethyl acetate at 20 °C yields the corresponding ethyl 3-methylpiperidine-3-carboxylate hydrochloride in 97% yield (16.28 g from 24.2 g starting material) . This high yield under mild conditions (20 °C, 3 h) provides a benchmark for process scalability. By contrast, the free base ethyl ester (CAS 297172-01-1) requires separate salt formation and purification steps, often leading to cumulative yield losses if not controlled.

Deprotection yield
Data to verify
97% isolated yield
Supports process scalability review for multi-step synthesis
Direct salt formation from Boc precursor; mild conditions reported
Synthetic methodology Boc deprotection Piperidine hydrochloride

Hydrochloride Salt vs. Free Base Handling

The hydrochloride salt is a crystalline solid (storage at 2–7 °C) with a molecular weight of 207.70 g/mol, whereas the corresponding free base (CAS 297172-01-1) is reported as a liquid (density 0.978 g/cm³, boiling point 220.7 °C) . The calculated logP for the hydrochloride salt is 1.09, indicating moderate lipophilicity suitable for CNS-oriented intermediates. The solid salt form facilitates accurate weighing and long-term storage stability compared to the free base liquid, which is more prone to degradation via oxidation or ester hydrolysis.

Salt vs. free base
Class-level inference
Crystalline solid vs. liquid free base
Solid form facilitates accurate dispensing and storage stability
Free base prone to oxidation/hydrolysis; MW 207.70 vs. 171.24
Salt selection Physicochemical properties LogP

Stereocontrolled Synthesis Patent Requirement

Patent CN103896826A discloses an asymmetric synthesis of (3R,4R)-3-methylamino-4-methylpiperidine, a key fragment for neuraminidase inhibitors and antipsychotic candidates, starting from a chiral piperidine synthon [1]. The method uses (R)-1-phenylethylamine to establish the stereochemistry; any erosion in enantiopurity at the piperidine 3-position would directly diminish the diastereomeric excess of the final diamine. While the patent does not name the exact ethyl ester hydrochloride, it exemplifies the class of 3-methylpiperidine-3-carboxylate esters as precursors. This linkage provides a class-level inference that the (R)-configurated ester is critical for synthesizing enantiopure 3,4-disubstituted piperidines, a motif found in multiple drug candidates.

Patent context
Class-level
(R)-configured ester required for (3R,4R)-diamine
Class-level requirement for enantiopure 3,4-disubstituted piperidine synthesis
Asymmetric synthesis patent CN103896826A exemplifies this stereochemical reliance
Neuraminidase inhibitors Antipsychotics Chiral diamine

High-Value Application Scenarios


Stereospecific Synthesis of (3R,4R)-Diamine Scaffolds

This compound serves as a pro-chiral building block for constructing the (3R,4R)-diamine scaffold found in neuraminidase inhibitors and antipsychotic lead compounds. The requirement for high enantiopurity (≥98% ee) is directly supported by the asymmetric synthesis described in CN103896826A, where the (R)-configuration at the piperidine 3-position dictates the final diastereomeric outcome [1]. Using racemic or low-ee material would compromise the entire chiral sequence.

CNS-Penetrant Carboxylate Prodrugs

The ethyl ester group acts as a temporary protecting group that enhances lipophilicity (predicted logP ~1.09) for improved passive membrane permeability. This is leveraged in the design of CNS-targeted carboxylic acid drugs, where the ester is hydrolyzed in vivo to release the active acid . The high yield (97%) of Boc-deprotection to the hydrochloride salt offers a reliable entry point for further N-functionalization.

Solid-Phase Peptide Coupling & Flow Chemistry

The crystalline hydrochloride salt (MW 207.70) avoids the handling issues associated with the liquid free base (density 0.978 g/cm³, bp 220.7 °C). In automated synthesis platforms or flow reactors, reproducible mass delivery is critical; the solid salt form ensures consistent stoichiometry and minimal decomposition, as documented in the Fluorochem SDS .

Chiral Pool Synthesis of Quaternary Piperidine Analogs

The quaternary (R) stereocenter is a valuable starting point for the total synthesis of alkaloids and other natural product derivatives containing a 3,3-disubstituted piperidine motif. The documented ≥98% ee provides confidence that the chiral information will be faithfully transmitted through multiple synthetic steps, minimizing the need for chiral HPLC purification of intermediates .

Application
Selection Property
Validation Focus
Stereospecific (3R,4R)-diamine scaffold synthesis
High enantiomeric purity
Diastereomeric excess in reductive amination sequences
CNS-oriented carboxylate prodrug research
Moderate lipophilicity (ester prodrug)
Permeability and in-vitro hydrolysis assay context
Solid-phase coupling and flow chemistry
Crystalline hydrochloride salt
Weighing accuracy and long-term stability
Chiral pool synthesis of quaternary piperidine analogs
Quaternary (R) stereocenter
Stereochemical transmission across multiple synthetic steps
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